molecular formula C15H18O4 B14371435 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate CAS No. 92176-42-6

4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate

Cat. No.: B14371435
CAS No.: 92176-42-6
M. Wt: 262.30 g/mol
InChI Key: HKXSJMSQHNGYIX-UHFFFAOYSA-N
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Description

4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C14H16O4. It is known for its unique structure, which includes a formyl group attached to a phenoxy group, linked to a butyl chain, and further connected to a 2-methylprop-2-enoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobutyl 2-methylprop-2-enoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy group may also interact with hydrophobic pockets in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The formyl group allows for specific chemical modifications and interactions that are not possible with other similar compounds .

Properties

CAS No.

92176-42-6

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

4-(4-formylphenoxy)butyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H18O4/c1-12(2)15(17)19-10-4-3-9-18-14-7-5-13(11-16)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3

InChI Key

HKXSJMSQHNGYIX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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